AMPK-|A1|A1|A1 activator 1
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Overview
Description
AMPK-|A1|A1|A1 activator 1 is a compound that selectively activates the human β1 isoforms of AMP-activated protein kinase (AMPK) with an EC50 value of 38.1 nM . AMPK is a central regulator of energy homeostasis, coordinating metabolic pathways to balance nutrient supply with energy demand . This compound has garnered significant interest due to its potential therapeutic applications in metabolic disorders, cancer, and other diseases .
Preparation Methods
The preparation of AMPK-|A1|A1|A1 activator 1 involves synthetic routes that typically include the use of indole-3-carboxylic acid as a starting material . The reaction conditions often involve the formation of acyl glucuronide metabolites, which are crucial for the selective activation of the AMPK α1β1γ1 isoform . Industrial production methods for this compound are still under research and development, focusing on optimizing yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
AMPK-|A1|A1|A1 activator 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AMPK-|A1|A1|A1 activator 1 has a wide range of scientific research applications, including:
Mechanism of Action
AMPK-|A1|A1|A1 activator 1 exerts its effects by binding directly to the AMPK α1β1γ1 isoform, triggering a conformational change that allows further activation by phosphorylation of Thr-172 in the AMPK α subunit . This activation leads to the modulation of various metabolic pathways, promoting catabolic processes that generate ATP and inhibiting anabolic processes that consume ATP .
Comparison with Similar Compounds
AMPK-|A1|A1|A1 activator 1 is unique in its selective activation of the human β1 isoforms of AMPK. Similar compounds include:
Compound 991: An AMPK activator that also activates SnRK1 in plants.
Metformin: An indirect AMPK activator commonly used in the treatment of type 2 diabetes.
AICAR: An AMP analog that activates AMPK by mimicking cellular AMP.
Each of these compounds has distinct properties and mechanisms of action, making this compound a valuable tool for specific research and therapeutic applications .
Properties
Molecular Formula |
C25H24ClNO9 |
---|---|
Molecular Weight |
517.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H24ClNO9/c26-16-9-17-14(8-13(16)11-2-4-12(5-3-11)25(34)6-1-7-25)15(10-27-17)23(33)36-24-20(30)18(28)19(29)21(35-24)22(31)32/h2-5,8-10,18-21,24,27-30,34H,1,6-7H2,(H,31,32)/t18-,19-,20+,21-,24-/m0/s1 |
InChI Key |
LTLTUJCGZGVBTO-DCIKREJASA-N |
Isomeric SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)Cl)O |
Canonical SMILES |
C1CC(C1)(C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=CN4)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)Cl)O |
Origin of Product |
United States |
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